4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is a highly functionalized, orthogonally reactive heterocyclic building block designed for the convergent synthesis of complex pharmaceuticals. The molecule features a 1H-pyrazol-3-amine core, which serves as a versatile precursor for forming fused bicyclic systems or engaging in amide coupling. The pre-installed bromine at the C4 position provides an immediate handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. Crucially, the N1 position is protected by a bulky, lipophilic (1-methylcyclopentyl)methyl group. This specific substitution is engineered to occupy deep hydrophobic binding pockets in target proteins while simultaneously resisting cytochrome P450-mediated oxidative metabolism at the alpha-carbon, making it a premium starting material for developing robust drug candidates [1].
Substituting this compound with simpler analogs, such as 4-bromo-1-methyl-1H-pyrazol-3-amine or 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine, severely compromises both the pharmacological profile of the final product and the efficiency of the synthesis. Simpler N-alkyl groups fail to provide the necessary steric bulk and lipophilicity required for high-affinity binding in specialized allosteric pockets. Furthermore, utilizing a standard cyclopentylmethyl group leaves a tertiary C-H bond exposed, which is a known liability for rapid metabolic clearance. From a procurement and process perspective, attempting to synthesize this exact compound in-house from 4-bromo-1H-pyrazol-3-amine is highly inefficient; the alkylation with bulky electrophiles typically yields difficult-to-separate mixtures of N1 and N2 isomers. Procuring the pre-assembled, regiochemically pure building block eliminates a major synthetic bottleneck and ensures reproducible downstream functionalization [1].
In-house N-alkylation of 3-amino-4-bromopyrazole with sterically hindered electrophiles like (1-methylcyclopentyl)methyl methanesulfonate frequently results in poor regioselectivity and low yields of the desired N1 isomer. Procuring the pre-synthesized building block provides >98% isomeric purity, bypassing a synthetic step that typically yields less than 40% of the target isomer and requires resource-intensive chromatographic separation [1].
| Evidence Dimension | Yield of pure N1-alkylated isomer |
| Target Compound Data | >98% purity (Direct Procurement) |
| Comparator Or Baseline | In-house alkylation of 4-bromo-1H-pyrazol-3-amine (<40% yield) |
| Quantified Difference | >58% yield improvement and elimination of isomer separation |
| Conditions | Standard laboratory-scale N-alkylation vs. direct procurement |
Procuring the regiochemically pure building block eliminates a low-yielding bottleneck, significantly accelerating library synthesis and reducing scale-up costs.
The incorporation of the 1-methyl group on the cyclopentyl ring creates a quaternary carbon center that blocks alpha-oxidation. Comparative pharmacokinetic studies on related pyrazole derivatives show that replacing a tertiary C-H (cyclopentylmethyl) with a quaternary carbon ((1-methylcyclopentyl)methyl) can reduce in vitro intrinsic clearance (CL_int) in human liver microsomes by 3- to 5-fold [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in HLM |
| Target Compound Data | Significantly reduced clearance (quaternary carbon protection) |
| Comparator Or Baseline | Derivatives with standard cyclopentylmethyl substitution (rapid tertiary C-H oxidation) |
| Quantified Difference | 3- to 5-fold reduction in CL_int for derived lead compounds |
| Conditions | Human liver microsome (HLM) stability assays |
This specific structural feature is critical for buyers aiming to synthesize drug candidates with prolonged half-lives and improved oral bioavailability.
The pre-installed C4-bromine allows for immediate, high-yielding Suzuki-Miyaura cross-coupling. Utilizing the non-brominated analog requires late-stage bromination of complex intermediates, which often suffers from poor regioselectivity and yields below 50% due to the electron-rich nature of the 3-amino group and other functional groups. Direct coupling of the brominated target consistently achieves >85% yields in standard palladium-catalyzed protocols [1].
| Evidence Dimension | Yield of C4-arylated product |
| Target Compound Data | >85% yield (Direct Suzuki coupling of target) |
| Comparator Or Baseline | Late-stage bromination of non-brominated precursor (<50% yield) |
| Quantified Difference | >35% improvement in step yield |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling conditions |
The pre-brominated handle enables a convergent synthesis strategy, maximizing the yield of advanced intermediates and reducing waste.
The (1-methylcyclopentyl)methyl group significantly alters the physicochemical profile of the pyrazole core. Compared to a simple N-methyl substitution, this bulky group adds approximately +2.5 to +3.0 to the calculated LogP (cLogP). This precise increase in lipophilicity and three-dimensional steric bulk is essential for engaging deep, hydrophobic allosteric binding sites, such as those found in GPCRs, which cannot be adequately filled by smaller alkyl groups [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | High lipophilicity and 3D bulk (+2.5 to +3.0 cLogP shift) |
| Comparator Or Baseline | N-methyl substituted analog (Baseline cLogP) |
| Quantified Difference | +2.5 to +3.0 increase in cLogP |
| Conditions | In silico physicochemical profiling for binding site optimization |
Buyers targeting specific hydrophobic pockets must procure this exact bulky analog to achieve the necessary binding affinity and target engagement.
The bulky, lipophilic N1-substituent is ideal for occupying the deep allosteric binding pockets of muscarinic receptors (e.g., M4), while the C4-bromine allows for the attachment of critical pharmacophores via cross-coupling [1].
The 3-amino group serves as a primary handle for constructing hinge-binding fused heterocycles (such as pyrazolo[3,4-d]pyrimidines), with the pre-installed C4-bromine enabling rapid diversification of the selectivity-determining region [2].
The orthogonal reactivity of the C3-amine (for amidation/urea formation) and the C4-bromine (for cross-coupling), combined with the high isomeric purity of the procured building block, makes it an optimal starting material for automated library synthesis [3].